molecular formula C11H20O B15257151 3,3,5,5-Tetramethylcycloheptan-1-one

3,3,5,5-Tetramethylcycloheptan-1-one

Cat. No.: B15257151
M. Wt: 168.28 g/mol
InChI Key: MWGDYVWTNUHIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5,5-Tetramethylcycloheptan-1-one is an organic compound with the molecular formula C11H20O It is a cyclic ketone characterized by the presence of four methyl groups attached to a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethylcycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,2,4,4-Tetramethylpentane-1,5-dione using acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or sodium hydroxide are commonly used to promote the cyclization reaction. The product is then purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethylcycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,3,5,5-Tetramethylcycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethylcycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways. For example, its ketone group can form reversible covalent bonds with nucleophilic sites on enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexanone: A similar cyclic ketone with three methyl groups.

    3,3,5,5-Tetramethylcyclohexanone: A six-membered ring analog with four methyl groups.

    2,2,6,6-Tetramethylcyclohexanone: Another cyclic ketone with a different substitution pattern.

Uniqueness

3,3,5,5-Tetramethylcycloheptan-1-one is unique due to its seven-membered ring structure and the presence of four methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying ring strain, steric hindrance, and electronic effects in organic chemistry.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3,3,5,5-tetramethylcycloheptan-1-one

InChI

InChI=1S/C11H20O/c1-10(2)6-5-9(12)7-11(3,4)8-10/h5-8H2,1-4H3

InChI Key

MWGDYVWTNUHIQB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)CC(C1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.